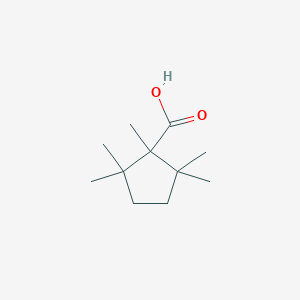
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid is a unique organic compound characterized by its highly substituted cyclopentane ring. The molecular formula of this compound is C11H20O2 , and it has a molecular weight of 184.28 g/mol . This compound is primarily used in research settings and has various applications in chemistry and related fields.
Vorbereitungsmethoden
The synthesis of 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of cyclopentane derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the cyclopentane ring .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, would apply to any scaled-up production process.
Analyse Chemischer Reaktionen
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential as pharmaceuticals or bioactive agents.
Medicine: While not widely used in clinical settings, the compound’s derivatives may have therapeutic potential, warranting further investigation.
Wirkmechanismus
The mechanism by which 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating and steric effects of the methyl groups on the cyclopentane ring. These effects can alter the compound’s reactivity and selectivity in various reactions.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can be compared to other cyclopentane derivatives, such as:
2-methylcyclopentane-1-carboxylic acid: This compound has a similar structure but with fewer methyl groups, leading to different chemical and physical properties.
1-(Carboxymethyl)cyclopentane-1-carboxylic acid:
The uniqueness of this compound lies in its highly substituted cyclopentane ring, which imparts distinct steric and electronic properties that can be leveraged in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1,2,2,5,5-pentamethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-7-10(3,4)11(9,5)8(12)13/h6-7H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
WVEYDANOSIAMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1(C)C(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13219543.png)
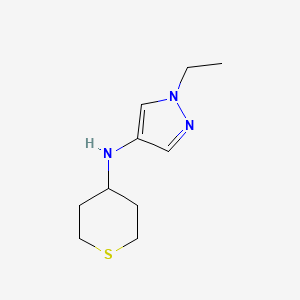

![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
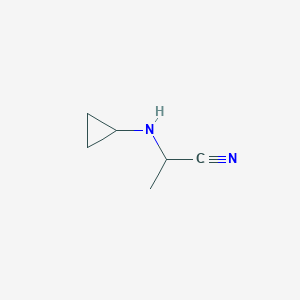
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
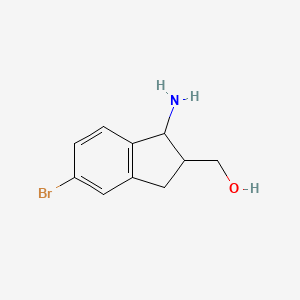
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)
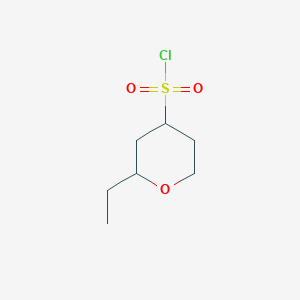
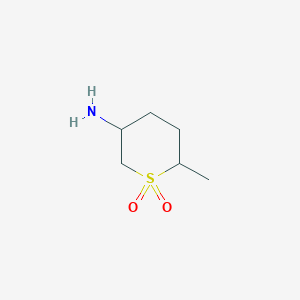

![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
